1-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol 1-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol
Brand Name: Vulcanchem
CAS No.: 694472-58-7
VCID: VC5259554
InChI: InChI=1S/C25H30N2O2/c1-19-7-10-25(20(2)15-19)27-13-11-26(12-14-27)17-23(28)18-29-24-9-8-21-5-3-4-6-22(21)16-24/h3-10,15-16,23,28H,11-14,17-18H2,1-2H3
SMILES: CC1=CC(=C(C=C1)N2CCN(CC2)CC(COC3=CC4=CC=CC=C4C=C3)O)C
Molecular Formula: C25H30N2O2
Molecular Weight: 390.527

1-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol

CAS No.: 694472-58-7

Cat. No.: VC5259554

Molecular Formula: C25H30N2O2

Molecular Weight: 390.527

* For research use only. Not for human or veterinary use.

1-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol - 694472-58-7

Specification

CAS No. 694472-58-7
Molecular Formula C25H30N2O2
Molecular Weight 390.527
IUPAC Name 1-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-naphthalen-2-yloxypropan-2-ol
Standard InChI InChI=1S/C25H30N2O2/c1-19-7-10-25(20(2)15-19)27-13-11-26(12-14-27)17-23(28)18-29-24-9-8-21-5-3-4-6-22(21)16-24/h3-10,15-16,23,28H,11-14,17-18H2,1-2H3
Standard InChI Key FNLXAUPAAFMZBJ-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)N2CCN(CC2)CC(COC3=CC4=CC=CC=C4C=C3)O)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol belongs to the aryloxyaminopropanol class, featuring a naphthalen-2-yloxy group at position 3 of the propan-2-ol backbone and a 4-(2,4-dimethylphenyl)piperazine substituent at position 1. The molecular formula is C25H30N2O2, with a molar mass of 390.527 g/mol. Key structural elements include:

  • A naphthalene ring system contributing aromaticity and planar rigidity.

  • A piperazine ring substituted with 2,4-dimethylphenyl groups, introducing steric bulk and modulating electronic properties.

  • A propan-2-ol linker enabling conformational flexibility and hydrogen-bonding capacity.

The stereochemistry of the propan-2-ol moiety creates two enantiomers (R and S), which may exhibit divergent biological activities .

Spectroscopic and Computational Data

The compound’s Standard InChIKey (FNLXAUPAAFMZBJ-UHFFFAOYSA-N) and SMILES string (CC1=CC(=C(C=C1)N2CCN(CC2)CC(COC3=CC4=CC=CC=C4C=C3)O)C) provide unambiguous identifiers for computational modeling. Nuclear magnetic resonance (NMR) spectra of analogous compounds reveal characteristic shifts:

  • 1H-NMR: Aromatic protons in the naphthalene system resonate between δ 7.13–7.77 ppm, while piperazine methyl groups appear near δ 2.40–2.95 ppm .

  • 13C-NMR: The naphthalene carbons span δ 106–156 ppm, with the propan-2-ol CHOH carbon at δ 65–71 ppm .

Synthesis and Structural Analogues

Synthetic Pathways

The synthesis follows a two-step protocol :

  • Epoxide Formation: Naphthalen-2-ol reacts with (±)-2-(chloromethyl)oxirane in aqueous KOH, yielding 2-[(naphthalen-2-yloxy)methyl]oxirane.

  • Aminolysis: The epoxide intermediate undergoes nucleophilic attack by 4-(2,4-dimethylphenyl)piperazine in ethanol under reflux, producing the target compound as a racemic mixture.

Key Reaction Conditions:

  • Step 1: 48 hours at room temperature, yielding 63% .

  • Step 2: 4 hours at 30°C followed by 4 hours under reflux, yielding 64–65% .

Structural Analogues and SAR Insights

Comparative analysis with related compounds reveals structure-activity relationships (SAR):

CompoundSubstituent on PiperazineMolecular Weight (g/mol)Antioxidant Activity (ABTS IC50, μM)
Target Compound2,4-Dimethylphenyl390.527Pending
2-Methoxyphenylpiperazine 2-Methoxyphenyl394.512.3 ± 0.8
3,4-Dimethoxyphenylethylamine Phenylethylamine356.418.9 ± 1.2

Bulkier piperazine substituents (e.g., 2,4-dimethylphenyl) enhance lipid solubility but may reduce aqueous solubility .

Physicochemical Properties

Solubility and Stability

While solubility data for the target compound remain unreported, analogues exhibit:

  • LogP: ~3.5–4.2 (predicted), indicating high lipophilicity .

  • Stability: Free bases are stable at room temperature; hydrochloride salts improve aqueous solubility but may hydrolyze under acidic conditions .

Chromatographic Behavior

High-performance liquid chromatography (HPLC) enantioseparation of racemic mixtures employs chiral stationary phases (e.g., Chirobiotic T) with mobile phases containing methanol/water (90:10 v/v) and 0.1% triethylamine . Retention times for enantiomers typically differ by 2–4 minutes under these conditions .

Biological Activity and Research Findings

Pharmacological Prospects

The compound’s structural similarity to beta-blockers (e.g., propranolol) suggests potential adrenergic receptor modulation . Piperazine derivatives are also investigated for:

  • Antidepressant activity via serotonin receptor antagonism.

  • Anticancer effects through kinase inhibition.

Challenges and Future Directions

Current limitations include:

  • Stereochemical Complexity: Enantioseparation protocols require optimization for industrial-scale production.

  • Solubility Data: Empirical measurements are critical for pharmacokinetic profiling.

Future studies should prioritize:

  • In vivo toxicity assays.

  • Target identification using computational docking.

  • Formulation development for enhanced bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator